Cas no 1655-70-5 (Benzene, 1,1'-oxybis[2-methoxy-)

Benzene, 1,1'-oxybis[2-methoxy- structure
1655-70-5 structure
Product Name:Benzene, 1,1'-oxybis[2-methoxy-
CAS No:1655-70-5
MF:C14H14O3
MW:230.259164333344
CID:1345763
PubChem ID:615466
Update Time:2025-04-20

Benzene, 1,1'-oxybis[2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1-methoxy-2-(2-methoxyphenoxy)benzene
    • Bis(2-methoxyphenyl) ether
    • 1,1'-Oxybis(2-methoxybenzene)
    • 2,2'-Oxybis(methoxybenzene)
    • methoxyphenyl ether
    • SR-01000244554-1
    • Cambridge id 6843745
    • Ether, bis(o-methoxyphenyl)
    • 1-Methoxy-2-(2-methoxyphenoxy)benzene #
    • 2,2'-Dimethoxydiphenyl ether
    • DTXSID50346829
    • SCHEMBL454111
    • Benzene, 1,1'-oxybis*2-methoxy-
    • AGZRBJLATOQBCH-UHFFFAOYSA-N
    • 1655-70-5
    • 2,2'-Oxydiphenol dimethyl ether
    • SR-01000244554
    • Benzene, 1,1'-oxybis[2-methoxy-
    • Inchi: 1S/C14H14O3/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3
    • InChI Key: AGZRBJLATOQBCH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1OC)C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 230.09432
  • Monoisotopic Mass: 230.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.1450 (rough estimate)
  • Melting Point: 79.5°C
  • Boiling Point: 330.5°C (estimate)
  • Refractive Index: 1.5800 (estimate)
  • PSA: 27.69
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